molecular formula C16H12N2O3 B5144618 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B5144618
M. Wt: 280.28 g/mol
InChI Key: BYSJQOKRERVOLV-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted precursor with a methyl group and a carboxylic acid derivative can lead to the formation of the desired naphthyridine compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, disrupt cellular pathways, or bind to specific receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

Uniqueness

What sets 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-12(16(20)21)9-13-14(17-10)7-8-18(15(13)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSJQOKRERVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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